molecular formula C17H10BrF2N5S B3008241 4-(4-(4-bromophenyl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1189656-56-1

4-(4-(4-bromophenyl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine

Numéro de catalogue: B3008241
Numéro CAS: 1189656-56-1
Poids moléculaire: 434.26
Clé InChI: YVRGCMMMBUSVOQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-(4-bromophenyl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H10BrF2N5S and its molecular weight is 434.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-(4-(4-bromophenyl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-bromothiazole derivatives with difluorophenyl amines under controlled conditions. The structural confirmation can be achieved through various spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Activity

A study focusing on thiazole derivatives revealed that compounds similar to this compound exhibited significant antimicrobial properties. The evaluation was performed using the turbidimetric method against various bacterial and fungal strains. Notably:

  • Compounds with similar structures demonstrated comparable activity to standard antibiotics such as norfloxacin (for antibacterial activity) and fluconazole (for antifungal activity) .

Anticancer Activity

In vitro studies have shown that this compound exhibits promising anticancer activity against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay indicated that:

  • The compound demonstrated significant cell growth inhibition, with some derivatives showing activity comparable to standard chemotherapeutic agents like 5-fluorouracil .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by various structural modifications. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups such as bromine and fluorine enhances the biological activity of the triazole derivatives.
  • Molecular Docking Studies : Computational analyses indicated favorable binding interactions with target proteins involved in cancer progression, suggesting potential mechanisms for its anticancer effects .

Table: Biological Activity Summary

Activity TypeTest MethodActive CompoundsStandard Comparison
AntimicrobialTurbidimetric methodp2, p3, p4Norfloxacin, Fluconazole
AnticancerSRB assayp2 (most active)5-Fluorouracil

Case Study 1: Antimicrobial Efficacy

In a comparative study of thiazole derivatives, it was found that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Candida albicans. This highlights the potential of this compound as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Potential

Another study demonstrated that derivatives of this compound effectively inhibited the proliferation of MCF7 cells in a dose-dependent manner. The most active derivative showed an IC50 value comparable to established chemotherapeutics, suggesting that further development could lead to effective cancer treatments .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole and triazole compounds exhibit promising anticancer properties. Specifically, the compound has shown effectiveness against various cancer cell lines:

  • In vitro Studies : The compound was tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. Results indicated that certain derivatives exhibited significant cytotoxicity comparable to standard chemotherapeutics like 5-fluorouracil .
  • Molecular Docking : Molecular docking studies revealed that the compound binds effectively to specific protein targets associated with cancer progression. This binding affinity suggests a potential mechanism of action that warrants further investigation for therapeutic applications .

Antimicrobial Activity

The antimicrobial efficacy of compounds containing the thiazole and triazole moieties has been extensively studied:

  • Broad-Spectrum Activity : The synthesized derivatives have been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Notably, compounds derived from 4-(4-bromophenyl)thiazol-2-amine exhibited antimicrobial activity comparable to established antibiotics such as norfloxacin and antifungals like fluconazole .
  • Resistance Overcoming Potential : Given the rising issue of antibiotic resistance, these compounds may offer new avenues for developing effective antimicrobial agents that can circumvent existing resistance mechanisms .

Molecular Docking and Drug Design

Molecular docking serves as a crucial tool in rational drug design by predicting how small molecules, such as the compound in focus, interact with biological targets:

  • Binding Studies : The compound's ability to fit into the active sites of target proteins was assessed using various molecular docking software tools (e.g., AutoDock). The results indicated favorable binding energies and interactions with key amino acids within the binding sites of proteins implicated in cancer and microbial infections .
  • Structure-Activity Relationship (SAR) : Understanding how structural variations affect biological activity is critical for optimizing lead compounds. The diverse structural modifications explored in related studies provide insights into enhancing potency and selectivity against specific targets .

Comprehensive Data Tables

Application AreaCompound ActivityComparison StandardAssay Method
AnticancerSignificant cytotoxicity against MCF75-FluorouracilSRB Assay
AntimicrobialEffective against Gram-positive/negative bacteria and fungiNorfloxacin, FluconazoleTurbidimetric Method
Molecular DockingFavorable binding interactions with cancer-related proteinsN/AComputational Docking

Case Study 1: Anticancer Screening

A study synthesized a series of thiazole derivatives and tested their anticancer properties against MCF7 cells. Among them, specific derivatives showed IC50 values comparable to standard treatments, indicating their potential as novel anticancer agents .

Case Study 2: Antimicrobial Evaluation

Another research effort focused on the antimicrobial properties of various thiazole derivatives. The results demonstrated that certain compounds exhibited potent activity against resistant strains of bacteria, highlighting their therapeutic promise in treating infections where traditional antibiotics fail .

Propriétés

IUPAC Name

5-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2,5-difluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrF2N5S/c18-10-3-1-9(2-4-10)13-8-26-17(22-13)15-16(21)25(24-23-15)14-7-11(19)5-6-12(14)20/h1-8H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRGCMMMBUSVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)F)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrF2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.